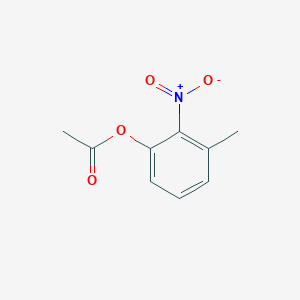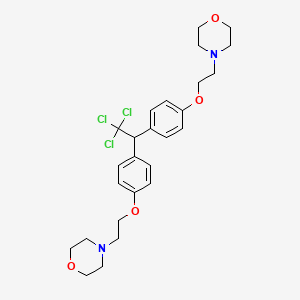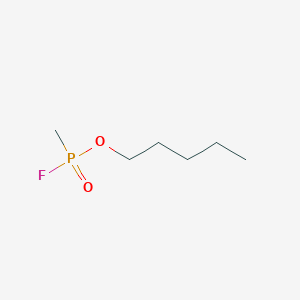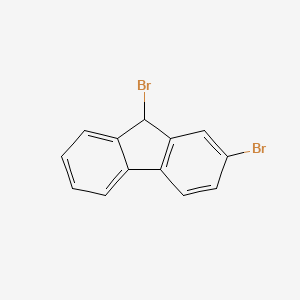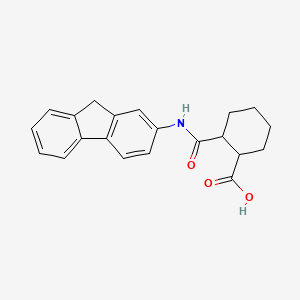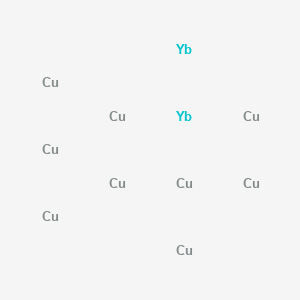
Copper--ytterbium (9/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–ytterbium (9/2) is a compound formed by the combination of copper and ytterbium in a specific stoichiometric ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Ytterbium, a rare earth element, is known for its interesting electronic and magnetic properties, while copper is widely used for its excellent electrical and thermal conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper–ytterbium (9/2) can be achieved through various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods
In an industrial setting, the production of copper–ytterbium (9/2) may involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The metals are carefully weighed and mixed in the desired ratio before being subjected to high temperatures to facilitate the reaction. Post-reaction, the compound is cooled and processed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Copper–ytterbium (9/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts.
Common Reagents and Conditions
Oxidation: Reacts with oxygen at elevated temperatures to form copper and ytterbium oxides.
Reduction: Can be reduced using hydrogen or other reducing agents to obtain the pure metals.
Substitution: Reacts with halogens (e.g., chlorine, bromine) to form copper and ytterbium halides.
Major Products
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper chloride (CuCl2) and ytterbium chloride (YbCl3).
Salts: Various copper and ytterbium salts depending on the acid used.
Scientific Research Applications
Copper–ytterbium (9/2) has several scientific research applications due to its unique properties:
Materials Science: Used in the development of advanced materials with specific electronic and magnetic properties.
Chemistry: Acts as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology and Medicine:
Industry: Utilized in the production of specialized alloys and as a component in electronic devices.
Mechanism of Action
The mechanism by which copper–ytterbium (9/2) exerts its effects depends on the specific application. In catalysis, the compound may facilitate reactions by providing active sites for reactants to interact. In materials science, the unique electronic and magnetic properties of ytterbium contribute to the overall behavior of the compound, influencing its conductivity and magnetic response.
Comparison with Similar Compounds
Similar Compounds
Copper–indium–ytterbium: Another ternary compound with similar properties but different stoichiometry.
Ytterbium–copper–aluminum: A compound that includes aluminum, which alters its properties and applications.
Uniqueness
Copper–ytterbium (9/2) is unique due to its specific stoichiometric ratio, which imparts distinct electronic and magnetic properties. The combination of copper’s excellent conductivity and ytterbium’s rare earth characteristics makes this compound particularly valuable in advanced materials and electronic applications.
Properties
CAS No. |
12659-24-4 |
|---|---|
Molecular Formula |
Cu9Yb2 |
Molecular Weight |
918.0 g/mol |
IUPAC Name |
copper;ytterbium |
InChI |
InChI=1S/9Cu.2Yb |
InChI Key |
CPMCKDKGTQJMLN-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Yb].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


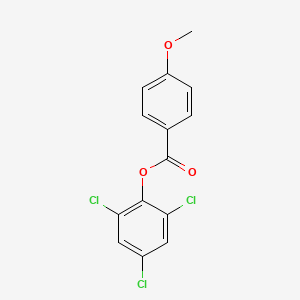
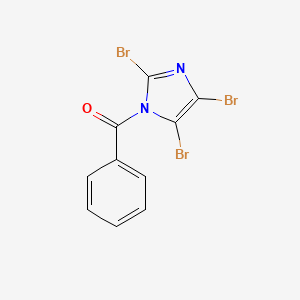

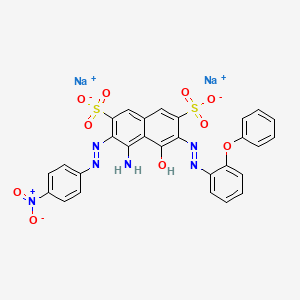
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
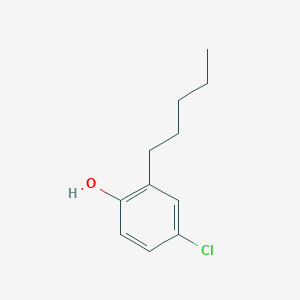
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
